molecular formula C22H19N5O2 B2455032 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1319128-95-4

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2455032
CAS No.: 1319128-95-4
M. Wt: 385.427
InChI Key: WTMACGGWZXOAPP-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the Pyridazinone Ring: This involves the cyclization of a hydrazone with a suitable reagent.

    Coupling of the Two Rings: The final step involves coupling the pyrazole and pyridazinone rings through an appropriate linker, such as an ethyl group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-phenyl-1H-pyrazole-4-carboxamide
  • N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-phenyl-1H-pyrazole-3-carboxamide

Uniqueness

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and pyridazinone rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c28-21-12-11-18(16-7-3-1-4-8-16)26-27(21)14-13-23-22(29)20-15-19(24-25-20)17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,23,29)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMACGGWZXOAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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